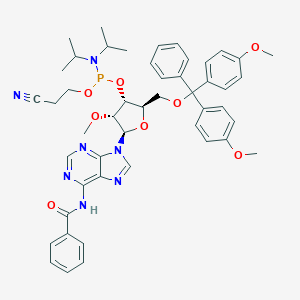

2'-OMe-A(Bz) Phosphoramidite

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGOTUYEPXHMJ-PSVHYZMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551649 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110782-31-5 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Dmt 2 O Me Ra Bz Amidite

Synthesis of 2'-O-Methyl-N6-Benzoyl-Adenosine Precursors

The journey to Dmt-2'-O-me-ra(bz) amidite begins with the synthesis and purification of the appropriately protected nucleoside, 2'-O-methyl-N6-benzoyl-adenosine. This process involves the strategic methylation of the 2'-hydroxyl group, protection of the exocyclic amine on the adenine (B156593) base, and finally, the addition of a dimethoxytrityl group to the 5'-hydroxyl.

Regioselective 2'-O-Methylation Strategies for Adenosine (B11128) Derivatives

Achieving selective methylation at the 2'-hydroxyl position of the ribose sugar is a critical challenge due to the presence of the nearby 3'- and 5'-hydroxyl groups. Several strategies have been developed to achieve this regioselectivity.

One common approach involves the use of a temporary protecting group that bridges the 3'- and 5'-hydroxyls, leaving the 2'-hydroxyl available for methylation. The Markiewicz disiloxane (B77578) reagent, for example, can be used to protect the 3' and 5' positions, allowing for subsequent methylation of the 2'-OH group with an alkylating agent like methyl iodide in the presence of a base such as sodium hydride. oup.com

Alternatively, organotin-mediated alkylation offers a powerful method for regioselective modification. The formation of a stannylene acetal (B89532) with dibutyltin (B87310) oxide preferentially activates the 2'-hydroxyl group, directing methylation to this position. nih.gov The regioselectivity can be influenced by optimizing reaction conditions, including the choice of catalyst and the timing of reagent addition. nih.gov For instance, using stannous chloride as a catalyst with diazomethane (B1218177) for methylation has been shown to be effective. nih.gov The ratio of 2'-O-methyl to 3'-O-methyl isomers can be controlled by factors such as the solvent and the reaction time. nih.gov

Another strategy involves the direct alkylation of unprotected ribonucleosides. While this can lead to a mixture of 2'- and 3'-O-alkylated isomers, these can often be separated chromatographically. oup.com The choice of alkylating agent and reaction conditions can influence the ratio of the isomers. oup.com

Interactive Table 1: Comparison of Regioselective 2'-O-Methylation Strategies

| Strategy | Key Reagents | Typical Selectivity (2'-O- vs 3'-O-) | Notes |

| Disiloxane Protection | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, Methyl iodide, Silver oxide | High | Multi-step process involving protection and deprotection. |

| Organotin-Mediated | Dibutyltin oxide, Methyl iodide | Good to Excellent | Reaction conditions can be tuned to optimize selectivity. |

| Stannous Chloride Catalysis | Stannous chloride, Diazomethane | Good | Optimization of catalyst and reagent addition is crucial. nih.gov |

| Direct Alkylation | Methyl iodide, Sodium hydride | Moderate | Requires chromatographic separation of isomers. oup.com |

N6-Benzoyl Protection Schemes for Adenosine Bases

The exocyclic amino group of adenosine is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis. The benzoyl group (Bz) is a commonly used protecting group for this purpose. caymanchem.com

The standard procedure for N6-benzoylation involves reacting the adenosine derivative with benzoyl chloride in the presence of a base, typically pyridine. google.com An alternative method utilizes a transient protection strategy where the hydroxyl groups are first silylated with a reagent like trimethylsilyl (B98337) chloride. This is followed by the addition of benzoyl chloride for the N6-acylation. The silyl (B83357) groups are then removed during aqueous workup.

The benzoyl group is stable throughout the subsequent steps of the synthesis, including the 5'-O-dimethoxytritylation and phosphitylation, and is typically removed at the final stage of oligonucleotide deprotection with aqueous ammonia (B1221849).

Selective 5'-O-Dimethoxytritylation of 2'-O-Methyl-N6-Benzoyl-Adenosine

To enable the stepwise addition of nucleotides during solid-phase oligonucleotide synthesis, the 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group. acs.orgtwistbioscience.com This protection is crucial for controlling the direction of chain elongation.

The 5'-O-dimethoxytritylation is achieved by reacting the 2'-O-methyl-N6-benzoyl-adenosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous solvent, such as pyridine. The reaction is highly selective for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl due to the steric bulk of the DMT group. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can be added to accelerate the reaction. The successful addition of the DMT group results in the formation of N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyl-adenosine. hongene.combiosynth.com

Phosphitylation Protocols for Dmt-2'-O-me-ra(bz) Amidite Formation

The final step in the synthesis of Dmt-2'-O-me-ra(bz) amidite is the introduction of the phosphoramidite (B1245037) moiety at the 3'-hydroxyl position. This phosphitylation reaction converts the protected nucleoside into a reactive building block ready for oligonucleotide synthesis.

Reagents and Reaction Conditions for Amidite Phosphitylation

The most common method for phosphitylation involves reacting the 3'-hydroxyl group of the DMT-protected nucleoside with a phosphitylating agent. A widely used reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more commonly, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite. researchgate.net

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile (B52724), in the presence of a weak acid activator. researchgate.net Historically, 1H-tetrazole was a common activator. acs.org However, due to safety concerns, alternative activators such as pyridinium (B92312) trifluoroacetate (B77799) (Py·TFA) and 5-(ethylthio)-1H-tetrazole (ETT) have been developed and are now frequently used. researchgate.netsierrabio.com These activators protonate the nitrogen of the phosphitylating reagent, making it more susceptible to nucleophilic attack by the 3'-hydroxyl group of the nucleoside. The reaction is often performed at low temperatures and under an inert atmosphere to prevent side reactions and degradation of the product.

Optimization of Yield and Purity in Dmt-2'-O-me-ra(bz) Amidite Synthesis

Maximizing the yield and purity of the final phosphoramidite product is essential for its successful application in oligonucleotide synthesis. Several factors can be optimized to achieve this.

The choice and ratio of the phosphitylating reagent and activator are critical. sierrabio.com For instance, a 3:4 phosphoramidite-to-activator ratio has been found to be optimal in certain systems. sierrabio.com The reaction time and temperature also play a significant role; prolonged reaction times or elevated temperatures can lead to the formation of impurities. entegris.com Microwave-assisted synthesis has been explored as a method to accelerate reactions and potentially increase yields. huarenscience.com

The purity of the starting materials, particularly the protected nucleoside, is paramount. Impurities in the nucleoside can lead to side reactions and the formation of undesired byproducts during phosphitylation. Careful purification of the nucleoside precursor, often by column chromatography, is therefore a crucial step. cdnsciencepub.com

Finally, the work-up and isolation procedures are designed to minimize the degradation of the moisture-sensitive phosphoramidite product. Anhydrous conditions must be maintained throughout the process. Non-aqueous work-up procedures have been developed to streamline the isolation of these sensitive compounds. researchgate.net The final product is typically purified by precipitation or flash chromatography and stored under an inert atmosphere at low temperatures to ensure its stability. entegris.com

Interactive Table 2: Key Parameters for Phosphitylation Optimization

| Parameter | Common Range/Options | Impact on Yield and Purity |

| Phosphitylating Reagent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite | Choice of reagent affects reactivity and byproducts. researchgate.net |

| Activator | 1H-tetrazole, Pyridinium trifluoroacetate, 5-(Ethylthio)-1H-tetrazole (ETT) | Activator choice influences reaction rate and safety. researchgate.netsierrabio.com |

| Reagent Stoichiometry | 1.1 - 1.5 equivalents of phosphitylating agent | Excess reagent can drive the reaction to completion but may complicate purification. |

| Solvent | Anhydrous Dichloromethane, Anhydrous Acetonitrile | Solvent must be anhydrous and non-reactive. |

| Temperature | -40°C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |

| Reaction Time | 30 minutes to several hours | Optimization is needed to ensure complete reaction without product degradation. |

Large-Scale Synthetic Approaches for Industrial and Research Applications

The demand for synthetic oligonucleotides in various fields, including therapeutics and diagnostics, has driven the development of large-scale synthetic methodologies for phosphoramidites like Dmt-2'-O-me-ra(bz) amidite. While solid-phase oligonucleotide synthesis (SPOS) using phosphoramidite chemistry is the standard method, it faces challenges in scalability and reagent consumption. nih.govwalther-group.com

To address these limitations, alternative strategies are being explored. Liquid-phase oligonucleotide synthesis (LPOS) offers a potentially more scalable approach by using soluble polymer supports, which allows for synthesis in a homogeneous reaction mixture. nih.govwalther-group.com This method can reduce the excess of reagents required and simplify purification processes. nih.gov However, traditional LPOS methods can be complex, involving multiple reaction and precipitation steps for each nucleotide addition. walther-group.com Recent advancements have focused on developing one-pot liquid-phase synthesis techniques to streamline the process. nih.gov

The economic viability of large-scale synthesis is a significant consideration, as it often involves expensive raw materials and specialized equipment. huarenscience.com Cost-effective strategies are crucial for making the production of modified oligonucleotides economically feasible for industrial applications. huarenscience.com

The purification of phosphoramidites on an industrial scale also presents challenges. Traditional methods like column chromatography may not be efficient or cost-effective for large quantities. huarenscience.com Therefore, developing scalable and efficient purification methods is essential for ensuring the high purity and yield required for therapeutic and research applications. huarenscience.com

Table 1: Comparison of Solid-Phase and Liquid-Phase Oligonucleotide Synthesis

| Feature | Solid-Phase Oligonucleotide Synthesis (SPOS) | Liquid-Phase Oligonucleotide Synthesis (LPOS) |

| Support | Insoluble solid support | Soluble polymer support |

| Reaction Environment | Heterogeneous | Homogeneous |

| Scalability | Limited | Potentially highly scalable |

| Reagent Consumption | High excess of reagents required | Smaller excess of reagents required |

| Purification | Filtration and washing of the solid support | Precipitation, extraction, chromatography, or nanofiltration |

Advanced Derivatization and Analogue Synthesis Based on Dmt-2'-O-me-ra(bz) Amidite Scaffolding

The Dmt-2'-O-me-ra(bz) amidite scaffold serves as a versatile platform for the synthesis of a wide range of modified nucleoside analogues. These modifications can be introduced at the sugar moiety, the nucleobase, or the phosphate (B84403) backbone, enabling the fine-tuning of oligonucleotide properties for specific applications.

Synthesis of Isotopic Analogs for Mechanistic and Analytical Studies

Isotopically labeled phosphoramidites are invaluable tools for studying the structure, dynamics, and mechanisms of nucleic acids by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. mdpi.cominnotope.at Stable isotopes like ¹³C, ¹⁵N, and ²H can be incorporated into the Dmt-2'-O-me-ra(bz) amidite structure. innotope.at

The synthesis of these labeled compounds can be achieved through various methods. One approach involves the chemical synthesis of the labeled nucleoside, which is then converted into the corresponding phosphoramidite. mdpi.com For instance, ¹³C-labeled purine (B94841) phosphoramidites can be synthesized using labeled precursors like [¹³C]-thiourea and [¹³C]-formic acid. mdpi.com Alternatively, metabolic labeling in microorganisms grown on isotope-enriched media can produce uniformly labeled nucleosides that are subsequently converted to phosphoramidites. silantes.com

Site-specific labeling allows for the introduction of isotopes at specific atomic positions, which is particularly useful for detailed NMR studies of RNA dynamics. mdpi.comsilantes.com For example, the synthesis of [8-¹³C]-adenosine phosphoramidites facilitates the study of functional dynamics in RNA. mdpi.com

Table 2: Common Isotopes Used in Nucleic Acid Labeling

| Isotope | Natural Abundance (%) | Application in Nucleic Acid Studies |

| ¹³C | 1.1 | NMR spectroscopy, mass spectrometry |

| ¹⁵N | 0.37 | NMR spectroscopy, mass spectrometry |

| ²H (Deuterium) | 0.015 | NMR spectroscopy (simplifies spectra) |

Exploration of Alternative 2'-Modifications Utilizing Similar Synthetic Pathways

The 2'-position of the ribose sugar is a common site for modification to enhance the properties of oligonucleotides. While Dmt-2'-O-me-ra(bz) amidite contains a 2'-O-methyl group, other modifications can be introduced using similar synthetic strategies. These modifications can improve nuclease resistance, binding affinity, and thermal stability. thermofisher.comamerigoscientific.com

Common alternative 2'-modifications include:

2'-O-Methoxyethyl (2'-O-MOE): This modification is known to enhance the stability of duplexes and improve resistance to nucleases. thermofisher.commedchemexpress.com The synthesis of 2'-O-MOE phosphoramidites follows a pathway analogous to that of their 2'-O-methyl counterparts. nih.gov

2'-Fluoro (2'-F): The introduction of a fluorine atom at the 2'-position can increase the thermal stability and nuclease resistance of oligonucleotides. thermofisher.com The synthesis of 2'-fluoroarabinonucleosides, which can be converted to phosphoramidites, has been described. beilstein-journals.org

The choice of the 2'-modification can significantly impact the properties of the resulting oligonucleotide, and a variety of 2'-modified phosphoramidites are commercially available for the synthesis of antisense oligonucleotides and siRNAs. thermofisher.com

Table 3: Properties Conferred by Different 2'-Modifications

| 2'-Modification | Key Properties |

| 2'-O-Methyl (2'-OMe) | Increased nuclease resistance, good binding affinity. sigmaaldrich.comamerigoscientific.com |

| 2'-O-Methoxyethyl (2'-O-MOE) | Enhanced duplex stability, improved nuclease resistance, low toxicity. thermofisher.commedchemexpress.com |

| 2'-Fluoro (2'-F) | Enhanced thermal stability, increased nuclease resistance. |

Development of Non-Canonical Base Analogues via Dmt-2'-O-me-ra(bz) Amidite Modifications

One approach involves the direct modification of the protected phosphoramidite. For example, the N6-benzoyl group on the adenosine base can influence the outcome of alkylation reactions. nih.govacs.org Phase-transfer catalysis can be used to introduce alkyl groups at the N6 or N1 positions of the adenine ring, leading to the synthesis of phosphoramidites containing modified bases like N6-methyladenosine (m⁶A) or 1-methyladenosine (B49728) (m¹A). glenresearch.comnih.govacs.org The ratio of the resulting isomers can often be controlled by the reaction conditions. nih.govacs.org

Other non-canonical purine analogues, such as 8-oxo-adenosine and 8-bromo-adenosine, have also been synthesized and incorporated into RNA to study the effects of oxidative damage and conformational changes. nih.gov The development of fluorescent base analogues is another active area of research, with applications in probing nucleic acid structure and function. rsc.org The synthesis of these analogues often involves multi-step chemical synthesis to build the modified heterocyclic base before its conversion to a phosphoramidite. nih.gov

Mechanistic and Kinetic Analysis of Dmt 2 O Me Ra Bz Amidite Coupling in Solid Phase Oligonucleotide Synthesis

Chemical Reactivity Profile of Dmt-2'-O-me-ra(bz) Amidite Phosphite (B83602) Triester Formation

The core of the oligonucleotide synthesis cycle is the coupling reaction, where the 3'-phosphoramidite of a nucleoside building block reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. atdbio.com For Dmt-2'-O-Me-rA(bz) amidite, this reaction forms a phosphite triester linkage. The presence of the 2'-O-methyl group introduces steric hindrance compared to standard deoxyribonucleoside phosphoramidites, influencing the reactivity and kinetics of the coupling step. osti.govumich.edu

The coupling reaction is not spontaneous and requires an activator, which is a weak acid. The activator's role is twofold: it protonates the diisopropylamino group of the phosphoramidite (B1245037), converting it into a good leaving group, and subsequently, the activator's conjugate base acts as a nucleophilic catalyst, attacking the phosphorus atom to form a highly reactive intermediate. hud.ac.ukgoogle.com This intermediate is then readily attacked by the 5'-hydroxyl group of the support-bound oligonucleotide.

The choice of activator is critical, especially for sterically demanding monomers like 2'-O-Me phosphoramidites. umich.edu While 1H-tetrazole was the classical activator, more potent activators have been developed to accelerate the coupling of these less reactive amidites. Activators such as 5-(ethylthio)-1H-tetrazole (ETT), 4,5-dicyanoimidazole (B129182) (DCI), and 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole have demonstrated superior performance, enabling faster and more efficient coupling. google.comnih.govoup.comgoogle.com For instance, kinetic studies have shown that DCI can complete couplings approximately twice as fast as 1H-tetrazole. nih.gov The increased activity of these compounds is often related to their pKa values and nucleophilicity. google.com However, highly acidic activators can increase the risk of side reactions, such as premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the monomer in solution, which can lead to undesired side-product formation. google.com

| Activator | Concentration | Relative Performance for 2'-Modified Amidites | Reference(s) |

| 1H-Tetrazole | 0.45 - 0.5 M | Standard, but slower for hindered amidites. | google.comnih.gov |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 - 0.6 M | Accelerates coupling of 2'-O-TBDMS and 2'-O-Me amidites. | google.comoup.com |

| 4,5-Dicyanoimidazole (DCI) | 0.5 - 1.0 M | Faster coupling rates than tetrazole; effective for hindered monomers. | google.comnih.gov |

| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 M | Effective for coupling hindered amidites with high efficiency. | nih.gov |

| 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole | 0.1 M | Superior performance with faster reaction kinetics than ETT for RNA amidites. | google.com |

This table summarizes the performance of various activators used in the coupling of sterically hindered phosphoramidites, including 2'-O-methyl derivatives.

The phosphorus (III) center in the Dmt-2'-O-Me-rA(bz) phosphoramidite is chiral. magritek.com Therefore, the amidite is synthesized and used as a mixture of two diastereomers (typically in a near 1:1 ratio), which can be observed by ³¹P NMR spectroscopy. magritek.comnih.gov When this mixture reacts to form the internucleotidic phosphite triester linkage, a new stereocenter is created at the phosphorus atom, resulting in the formation of two diastereomeric linkages, designated Rp and Sp.

For standard phosphodiester oligonucleotides, this chirality is lost upon oxidation to the achiral phosphate (B84403) (P(V)) group. However, for many therapeutic applications involving phosphorothioate-modified backbones, this P-chirality is maintained, and the diastereomeric purity of the final product becomes a critical quality attribute. acs.orgacs.org The ratio of Rp to Sp diastereomers formed during the coupling can be influenced by the choice of activator, the phosphoramidite itself, and the reaction conditions. rsc.orgethz.ch While standard coupling conditions often result in a nearly equimolar mixture of diastereomers, achieving high stereoselectivity typically requires the use of specialized chiral auxiliaries or catalyst systems, which is an active area of research but not part of the standard synthesis process. nih.govchemrxiv.org Studies have shown that for 2'-O-Me ribonucleosides, higher stereoselectivity can sometimes be achieved compared to their 2'-deoxy counterparts under specific conditions. nih.gov

Role of Activators in Facilitating Nucleophilic Attack

Reaction Kinetics and Thermodynamics of Dmt-2'-O-me-ra(bz) Amidite Coupling Cycles

The coupling reaction involving 2'-O-methyl phosphoramidites is known to be significantly slower than that of the corresponding 2'-deoxyribonucleoside amidites. sigmaaldrich.com This reduced reaction rate is attributed to the steric bulk of the 2'-O-methyl group, which hinders the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing chain. osti.govumich.edu

To compensate for this slower kinetics, extended coupling times are standard practice for incorporating 2'-O-Me amidites. While a typical coupling time for DNA phosphoramidites is around 90 seconds, a coupling time of 6 minutes or longer is often recommended for 2'-O-Me-RNA monomers to ensure the reaction goes to completion and achieves high stepwise yields (>98%). sigmaaldrich.comnih.gov The reaction rate is first order with respect to both the phosphoramidite and the activator. hud.ac.uk Increasing the concentration of the activator or the phosphoramidite can increase the reaction rate, though this must be balanced against cost and the potential for side reactions. google.com

| Amidite Type | Typical Coupling Time | Activator | Key Factors Influencing Rate | Reference(s) |

| 2'-Deoxyribonucleoside | 90 seconds | 1H-Tetrazole / DCI | Less steric hindrance. | sigmaaldrich.com |

| Dmt-2'-O-Me-rA(bz) amidite | 6 - 10 minutes | ETT / DCI / BTT | Steric hindrance from 2'-O-Me group. | sigmaaldrich.comnih.gov |

| 2'-O-TBDMS-ribonucleoside | 5 - 15 minutes | ETT / Tetrazole | Significant steric hindrance from bulky TBDMS group. | google.com |

| 2'-O-TOM-ribonucleoside | 2.5 - 3.5 minutes | BTT / SET | Reduced steric hindrance due to flexible acetal (B89532) linker. | umich.edu |

This table provides a comparative overview of typical coupling times for different phosphoramidite types, highlighting the impact of the 2'-substituent on reaction kinetics.

The solid-phase synthesis of oligonucleotides is almost universally performed in anhydrous acetonitrile (B52724) as the solvent. sigmaaldrich.com Acetonitrile is favored for its ability to dissolve the phosphoramidites and activators while being relatively unreactive and having a low viscosity that allows for efficient flow through the solid support matrix. The presence of water is highly detrimental, as it can react with the activated phosphoramidite, leading to the formation of an unreactive H-phosphonate by-product and capping the growing chain. umich.edu Therefore, maintaining strictly anhydrous conditions is crucial for high coupling efficiency.

The coupling reaction is typically carried out at ambient temperature. While increasing the temperature could potentially increase the reaction rate, it is generally not done in standard automated synthesis. Elevated temperatures can increase the rate of undesirable side reactions, such as detritylation of the monomer by the acidic activator or degradation of the phosphoramidite itself. google.com The thermodynamic stability of the final oligonucleotide duplex is highly dependent on temperature, but the kinetic efficiency of the coupling step is optimized by maintaining a consistent, controlled ambient temperature. acs.org

Investigation of Reaction Rates under Varied Conditions

Identification and Mitigation of Side Reactions During Dmt-2'-O-me-ra(bz) Amidite Incorporation

Several side reactions can occur during the phosphoramidite coupling cycle that reduce the yield and purity of the final oligonucleotide. For a purine (B94841) amidite like Dmt-2'-O-Me-rA(bz), a primary concern is depurination—the cleavage of the N-glycosidic bond. glenresearch.com This is most likely to occur during the acidic detritylation step, where the support-bound oligonucleotide is treated with an acid (like trichloroacetic acid) to remove the 5'-DMT group. The resulting apurinic site is labile and will be cleaved during the final basic deprotection step, leading to chain scission. csic.esnih.gov

Another significant side reaction is the formation of N⁶-cyanoethyl-adenine. This occurs during the final deprotection with ammonia (B1221849) if the cyanoethyl protecting group on the phosphate is not removed cleanly and instead reacts with the exocyclic amine of adenosine (B11128). Using milder deprotection conditions or alternative, more labile phosphate protecting groups can mitigate this. diva-portal.org

Premature detritylation of the phosphoramidite monomer in the reaction solution is also a risk, particularly with highly acidic activators. google.com The detritylated monomer can then self-couple or be capped, reducing the amount of available monomer for the desired reaction.

Mitigation Strategies:

Optimizing Activator Choice: Using activators with moderate acidity, such as DCI or combinations like tetrazole with N-methylimidazole, can minimize acid-catalyzed side reactions like depurination and premature detritylation while still achieving efficient coupling. google.comnih.gov

Anhydrous Conditions: Rigorous drying of the acetonitrile solvent and all reagents is essential to prevent hydrolysis of the phosphoramidite. sigmaaldrich.comumich.edu

Optimized Deprotection: Using milder deprotection schemes, such as methylamine (B109427) instead of concentrated ammonia, can reduce base-mediated side reactions. sigmaaldrich.com The benzoyl (Bz) protecting group on the adenine (B156593) base is robust but can be removed effectively under standard conditions. sigmaaldrich.com

Capping Unreacted Chains: After the coupling step, any unreacted 5'-hydroxyl groups are "capped" by acetylation. This prevents them from reacting in subsequent cycles, which would result in the formation of deletion-mutant sequences. atdbio.com

By carefully controlling these parameters, the Dmt-2'-O-Me-rA(bz) phosphoramidite can be efficiently and reliably incorporated into synthetic oligonucleotides, yielding high-quality products for a range of research and therapeutic applications.

N6-Benzoyl Deprotection During Synthesis

The N6-benzoyl (Bz) group on the adenine base is designed to be stable throughout the synthesis cycles and removed only during the final deprotection step, typically with aqueous or gaseous ammonia or methylamine. umich.eduatdbio.com However, the lability of this protecting group can be a concern under certain conditions, potentially leading to its premature removal during the oligonucleotide assembly.

Premature deprotection of the N6-benzoyl group exposes the exocyclic amine of the adenine base. This newly unprotected amine is nucleophilic and can react with an incoming activated phosphoramidite monomer in the subsequent coupling step. This leads to the formation of a branched oligonucleotide, where a second chain grows from the nucleobase. researchgate.net If this occurs on the nucleoside attached to the solid support, the resulting branched impurity can have a mass nearly double that of the intended full-length product, complicating purification. researchgate.net The stability of the N-benzoyl group on deoxyadenosine (B7792050) has been noted to be lower than that of the N-isobutyryl group on deoxyguanosine, making premature loss a more significant concern for adenosine residues. atdbio.com

Furthermore, the choice of deprotection agent at the end of the synthesis can also lead to side reactions involving the benzoyl group. While standard deprotection is often carried out with ammonium (B1175870) hydroxide (B78521), faster deprotection can be achieved with a mixture of ammonium hydroxide and methylamine (AMA). However, if benzoyl-protected cytidine (B196190) is used, methylamine can cause a transamination reaction, converting the cytosine to N-methyl-cytosine. glenresearch.com While this specific reaction is documented for cytidine, it highlights the reactivity of exocyclic amines and the importance of choosing appropriate protecting group and deprotection strategies. To avoid this, acetyl-protected dC is recommended when using AMA. glenresearch.com For N6-benzoyl adenosine, while complete removal is achieved with standard deprotection conditions, extended treatment times may be necessary compared to other protecting groups. csic.es

| Protecting Group | Lability Concern | Potential Side Reaction | Mitigation Strategy |

| N6-Benzoyl (on Adenosine) | Premature loss during synthesis | Formation of branched oligonucleotides from the exocyclic amine | Use of milder synthesis conditions; ensuring complete capping of any unreacted sites. |

| Resistance to final deprotection | Incomplete deprotection, leading to modified final product | Use of appropriate deprotection reagents (e.g., AMA with caution) and optimized deprotection times and temperatures. | |

| Transamination with methylamine | Formation of N-methyl-adenosine during deprotection | Use of alternative protecting groups if methylamine-based deprotection is required. |

Potential for Phosphite Oxidation and Hydrolysis Issues

The coupling of a phosphoramidite monomer to the free 5'-hydroxyl of the growing oligonucleotide chain results in the formation of a phosphite triester linkage. This P(III) species is unstable under the acidic conditions of the subsequent detritylation step and must be oxidized to a more stable P(V) phosphate triester. wikipedia.orgbiotage.com This oxidation is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine. umich.edubiotage.com

While this oxidation step is generally efficient, the presence of water in the oxidizer solution, and any residual water on the solid support, poses a risk of hydrolysis of the unreacted phosphoramidite monomers in the next cycle. biotage.com Phosphoramidites are highly susceptible to hydrolysis, which converts the reactive phosphoramidite into an unreactive H-phosphonate, preventing it from coupling to the growing oligonucleotide chain. This leads to the formation of n-1 deletion mutants, which are failure sequences one nucleotide shorter than the desired product. The 2'-O-methyl group in Dmt-2'-O-me-ra(bz) amidite does not significantly alter this inherent sensitivity to hydrolysis. Therefore, maintaining anhydrous conditions throughout the synthesis, especially during the coupling step, is paramount. This is typically achieved by using anhydrous acetonitrile as the solvent and ensuring all reagents are of high purity with low water content. sigmaaldrich.comsigmaaldrich.com

Another potential issue during the oxidation step is the formation of phosphodiester byproducts. The 2-cyanoethyl group protecting the phosphate is designed to be removed during the final basic deprotection step. However, if the oxidation conditions are not optimal, or if there is premature degradation of the cyanoethyl group, a phosphodiester linkage can form. This can lead to unwanted side reactions or cleavage of the oligonucleotide chain.

| Process | Potential Issue | Consequence | Prevention |

| Phosphoramidite Stability | Hydrolysis due to residual water | Conversion of phosphoramidite to unreactive H-phosphonate, leading to n-1 deletion sequences. | Use of anhydrous solvents and reagents; ensuring low water content in the phosphoramidite monomer. |

| Oxidation Step | Incomplete oxidation of phosphite triester | Chain cleavage during subsequent acidic detritylation step. | Use of fresh and properly prepared oxidizing agent; ensuring sufficient reaction time. |

| Side reactions with iodine | Modification of sensitive nucleobases. | Use of optimized iodine concentration and reaction conditions. | |

| Premature removal of cyanoethyl group | Formation of phosphodiester linkages, potential for chain branching or cleavage. | Use of stable cyanoethyl protecting groups and controlled deprotection conditions. |

Anomalous Coupling Events and Their Prevention

The most common anomalous event is incomplete coupling, which results in the formation of n-1 deletion sequences. To counteract the slower kinetics of 2'-O-methyl phosphoramidites, extended coupling times are often recommended. For example, a coupling time of 6 minutes may be used for 2'-O-methyl monomers, compared to 90 seconds for DNA monomers. thermofisher.com

Another anomalous event is the formation of n+1 additions. This can occur if the detritylation agent from the deblocking step is not completely washed away before the coupling step. Residual acid can prematurely deprotect the incoming phosphoramidite monomer, leading to the coupling of a dimer and the addition of an extra nucleotide to the sequence. The choice of activator can also influence the rate of n+1 impurity formation, with more acidic activators potentially increasing the risk of premature detritylation of the monomer in solution. google.com

To prevent these anomalous events, several strategies can be employed:

Extended Coupling Times: As mentioned, increasing the time allowed for the coupling reaction can help to drive it to completion, compensating for the slower kinetics of the 2'-O-methyl amidite. oup.com

Optimized Activators: The choice of activator is crucial. While tetrazole is a standard activator, more potent activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) can increase the rate of coupling for sterically hindered phosphoramidites like those with 2'-O-methyl groups. sigmaaldrich.com

Thorough Washing: Ensuring efficient washing of the solid support between each step of the synthesis cycle is critical to remove any residual reagents that could cause side reactions in subsequent steps.

Effective Capping: A capping step, typically using acetic anhydride (B1165640) and N-methylimidazole, is essential to block any unreacted 5'-hydroxyl groups after the coupling reaction. This prevents them from reacting in subsequent cycles and forming deletion mutants. biotage.com

| Anomaly | Cause | Consequence | Prevention |

| n-1 Deletion | Incomplete coupling due to slower kinetics of the 2'-O-methyl amidite. | Formation of failure sequences that are one nucleotide shorter than the target sequence. | Extended coupling times, use of more potent activators (e.g., ETT, BTT), effective capping of unreacted sites. |

| n+1 Addition | Residual acid from the deblocking step causing premature detritylation of the incoming monomer. | Formation of sequences that are one nucleotide longer than the target sequence. | Thorough washing after the deblocking step, optimization of activator choice and concentration. |

| Branched Oligonucleotides | Premature deprotection of the N6-benzoyl group on the adenine base. | Formation of a second oligonucleotide chain growing from the nucleobase. | Use of stable protecting groups, ensuring complete capping. |

Applications of Dmt 2 O Me Ra Bz Amidite in the Construction of Structurally and Functionally Modified Oligonucleotides

Synthesis of 2'-O-Methyl RNA for Gene Silencing and Antisense Oligonucleotides

The incorporation of 2'-O-methylated nucleotides is a key strategy in the design of oligonucleotides for gene silencing applications, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). The 2'-O-methyl modification provides significant resistance to nuclease degradation, a critical feature for therapeutic oligonucleotides that need to remain intact in biological fluids. idtdna.comnih.govbiosyn.com

Research has shown that ASOs with 2'-O-methyl modifications exhibit reduced non-specific protein binding, which can lead to lower toxicity compared to their unmodified or phosphorothioate-only counterparts. nih.gov For example, a study comparing phosphorothioate-modified ASOs (S-ODNs) with those also containing 2'-O-methyl groups (Me-S-ODNs) targeting bcl-2 mRNA found that the Me-S-ODNs had reduced toxic growth inhibitory effects. nih.gov

Table 1: Comparison of ASO Properties with and without 2'-O-Methyl Modification

| Property | Phosphorothioate (B77711) ASO (S-ODN) | 2'-O-Methyl Phosphorothioate ASO (Me-S-ODN) | Reference |

|---|---|---|---|

| Target mRNA | bcl-2 | bcl-2 | nih.gov |

| Duplex Stability (Tm with RNA) | Lower | Higher | nih.gov |

| RNase H Elicitation | Higher | Lower | nih.gov |

| Non-specific Growth Inhibition | Present | Reduced | nih.gov |

The efficiency of oligonucleotide synthesis is paramount for producing high-quality modified oligonucleotides. The synthesis cycle for incorporating 2'-O-methyl phosphoramidites, including Dmt-2'-O-me-ra(bz) amidite, generally follows the standard steps of detritylation, coupling, capping, and oxidation. nih.govresearchgate.net However, the coupling step for 2'-O-methyl RNA monomers is typically slower than for standard DNA monomers. sigmaaldrich.com

Table 2: Recommended Synthesis Cycle Parameters for 2'-O-Methyl Phosphoramidites

| Synthesis Step | Parameter | Recommendation | Reference |

|---|---|---|---|

| Coupling | Time | 6 minutes | sigmaaldrich.com |

| Activator | Example | 5-ethylthio-1H-tetrazole (ETT) | nih.gov |

| Overall Efficiency | Per step | ~99% | csic.es |

Development of siRNA and ASO Constructs Incorporating 2'-O-Methyl Adenosine (B11128)

Creation of Chimeric Oligonucleotides for Enhanced Stability and Specificity

Chimeric oligonucleotides, which contain a combination of different nucleotide chemistries, are designed to harness the advantageous properties of each modification. Dmt-2'-O-me-ra(bz) amidite is a key component in the creation of such chimeras, particularly those combining DNA and 2'-O-methyl RNA.

In the realm of diagnostics, DNA/2'-O-methyl RNA hybrid probes offer significant advantages over traditional DNA probes for the detection of RNA targets. oup.com The incorporation of 2'-O-methyl adenosine and other 2'-O-methylated nucleotides leads to a substantial increase in the thermal stability (melting temperature, Tm) of the probe-target duplex. oup.comnih.gov This enhanced stability allows for the use of shorter probes, which in turn can provide greater specificity and better discrimination of single-nucleotide polymorphisms. oup.comnih.gov

Studies have shown that 2'-O-methyl oligoribonucleotide probes bind to RNA targets with faster kinetics and higher affinity compared to their deoxyribonucleotide counterparts. oup.comnih.gov For example, a 12-base 2'-O-methyl probe can have a similar Tm to a 19-base DNA probe when hybridized to an RNA target, but the shorter probe demonstrates a much greater decrease in Tm in the presence of a mismatch, thus improving specificity. oup.comnih.gov Furthermore, the higher affinity of these probes allows them to bind more effectively to structured RNA targets, such as ribosomal RNA (rRNA). oup.comnih.gov

Table 3: Thermodynamic Properties of DNA and 2'-O-Methyl RNA Probes with RNA Targets

| Probe Type (Length) | Target | Tm (°C) | ΔTm with Mismatch (°C) | Reference |

|---|---|---|---|---|

| 2'-Deoxy (19-mer) | Matched RNA | ~34 | - | oup.com |

| 2'-O-Methyl (12-mer) | Matched RNA | ~77 | - | oup.com |

| 2'-Deoxy (19-mer) | Single Mismatch RNA | ~24 | -10 | oup.com |

| 2'-O-Methyl (12-mer) | Single Mismatch RNA | ~60 | -17 | oup.com |

The combination of 2'-O-methyl modification with a phosphorothioate (PS) backbone further enhances the nuclease resistance of oligonucleotides. mdpi.comgenelink.com The PS linkage, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, protects against exonuclease degradation. idtdna.com When used in conjunction with the 2'-O-methyl modification, which provides resistance to endonucleases, the resulting chimeric oligonucleotide exhibits a significantly extended half-life in biological systems. idtdna.commdpi.com

This dual modification strategy is widely employed in the development of therapeutic ASOs. mdpi.com The increased stability and binding affinity provided by the 2'-O-methyl groups, combined with the pharmacokinetic benefits of the PS backbone, lead to more potent and durable antisense effects. nih.govmdpi.com

DNA/2'-O-Methyl RNA Hybrids for Diagnostic Probes

Engineering of Aptamers and Ribozymes with Improved Binding and Catalytic Properties

Dmt-2'-O-me-ra(bz) amidite is also utilized in the synthesis of modified aptamers and ribozymes to enhance their therapeutic potential. Aptamers are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. acs.org Ribozymes, or RNA enzymes, are RNA molecules that can catalyze specific biochemical reactions. nih.gov

The incorporation of 2'-O-methyl adenosine into aptamers can significantly increase their stability against nucleases without compromising their binding affinity. nih.gov In some cases, post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) modification with 2'-O-methyl nucleotides has been shown to further increase the binding affinity of aptamers. For example, the introduction of a 2'-O-methyl nucleotide into an existing aptamer increased its binding affinity (decreased Kd) to 0.14 nM. tandfonline.com

In the case of ribozymes, the strategic incorporation of 2'-O-methylated nucleotides can enhance catalytic activity and nuclease resistance. nih.govnih.govnih.gov While the 2'-hydroxyl group is essential for the catalytic function of some ribozymes, selective 2'-O-methylation of flanking sequences can improve their performance. nih.govcsic.es For instance, the 2'-O-methylation of the flanking sequences of a hammerhead ribozyme was shown to increase its catalytic activity. nih.gov In combination with a facilitator oligonucleotide, the cleavage rate was increased 20-fold over the unmodified ribozyme. nih.gov However, it is important to note that modification of catalytically important residues with 2'-O-methyl groups can lead to a significant decrease in activity. csic.es

Table 4: Impact of 2'-O-Methyl Modification on Functional Oligonucleotides

| Oligonucleotide Type | Property Investigated | Effect of 2'-O-Methylation | Quantitative Data | Reference |

|---|---|---|---|---|

| Aptamer | Binding Affinity (Kd) | Increased | Kd decreased to 0.14 nM | tandfonline.com |

| Ribozyme (Hammerhead) | Catalytic Rate | Increased (in flanking regions) | 20-fold increase with facilitator | nih.gov |

| Ribozyme (Hairpin) | Catalytic Efficiency (kcat/KM) | Decreased (at essential sites) | 100- to 1000-fold decrease | csic.es |

SELEX Applications Utilizing 2'-O-Methyl Adenosine Building Blocks

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique used to identify specific RNA or DNA sequences, known as aptamers, that bind to a target molecule with high affinity and specificity. researchgate.netfrontiersin.org The incorporation of modified nucleotides, such as those derived from Dmt-2'-O-me-ra(bz) amidite, into the initial oligonucleotide library can significantly enhance the properties of the resulting aptamers. frontiersin.orgrsc.org

The 2'-O-methyl modification offers a distinct advantage in SELEX by increasing the nuclease resistance of the RNA library. rsc.orgosti.gov This is critical for applications in biological fluids where endogenous nucleases would otherwise rapidly degrade unmodified RNA. By using a chemically synthesized random 2'-O-Methyl RNA library, the selection process can be carried out under more physiologically relevant conditions, increasing the likelihood of isolating robust aptamers. researchgate.net

A notable example involves the selection of aptamers against vascular endothelial growth factor 164 (VEGF164), where 2'-O-methylated pyrimidines were utilized. osti.gov The resulting aptamers demonstrated significant binding affinity, highlighting the contribution of the 2'-O-methyl groups to the aptamer's function. osti.gov The process often involves creating a library of oligonucleotides with random sequences containing the 2'-O-methyl modification and then iteratively selecting and amplifying those that bind to the target. researchgate.net

| SELEX Application | Modification | Key Finding | Reference |

| Aptamer Selection | 2'-O-Methyl Pyrimidines | Contributed to significant binding affinity of aptamers against VEGF164. | osti.gov |

| General Aptamer Development | Random 2'-O-Methyl RNA Library | Increased nuclease resistance allows for selection in biological fluids. | researchgate.netrsc.org |

| mod-SELEX | 2'-aminopyrimidine nucleotides | Resulting aptamer had a Kd of (6 ± 3) nM and a half-life in serum of (9.3 ± 1.8) h. | frontiersin.org |

Enhancing Nuclease Resistance in Nucleic Acid Catalysts

Nucleic acid catalysts, or ribozymes and DNAzymes, are another class of functional oligonucleotides whose practical applications can be limited by their susceptibility to nuclease degradation. The incorporation of 2'-O-methyl modifications, facilitated by reagents like Dmt-2'-O-me-ra(bz) amidite, is a well-established strategy to overcome this limitation. beilstein-journals.orgnih.gov

The methyl group at the 2'-position of the ribose sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage. osti.govnih.gov This increased stability is crucial for the development of therapeutic and diagnostic nucleic acid catalysts that need to function within a cellular environment or in biological samples. beilstein-journals.orgcreative-biogene.com

Research has shown that 2'-O-methylation significantly increases the stability of RNA molecules against enzymatic degradation. creative-biogene.com For instance, 2'-O-methylated oligonucleotides exhibit greater resistance to both endo- and exonucleases compared to their unmodified counterparts. rsc.org This enhanced stability does not typically interfere with the catalytic activity of the ribozyme, making it a highly valuable modification. rsc.org The improved nuclease resistance of 2'-O-methylated RNA has been a key factor in its widespread use in the development of oligonucleotide therapeutics. beilstein-journals.org

| Enzyme Type | Effect of 2'-O-Methylation | Reference |

| Endonucleases | Increased resistance to cleavage. | rsc.org |

| Exonucleases | Increased resistance to degradation. | rsc.org |

| RNase H | Increased resistance to cleavage. | nih.gov |

| RNase T2 | Increased resistance to cleavage. | nih.gov |

| ISG20 | Degradation pauses upstream of and at the methylated residue. | oup.com |

Integration into Modified Nucleic Acid Probes for Advanced Biosensing and Imaging

The unique properties of 2'-O-methylated oligonucleotides make them highly suitable for the development of sophisticated probes for biosensing and cellular imaging. Their enhanced stability and predictable hybridization behavior are key to creating reliable and sensitive detection tools. researchgate.net

Fluorescently Labeled 2'-O-Methyl Oligonucleotides for Live-Cell Imaging

Visualizing nucleic acids within living cells provides invaluable insights into gene expression and cellular organization. oup.com Fluorescently labeled 2'-O-methyl oligonucleotides have emerged as powerful tools for this purpose. oup.comfrontiersin.org By covalently linking a fluorescent dye to a 2'-O-methylated probe, researchers can track the localization and dynamics of specific RNA molecules in real-time. oup.com

The use of linear 2'-O-methyl RNA probes has been shown to be effective for RNA detection in living cells. oup.com For instance, microinjection of TAMRA-labeled 2'-O-methyl RNA oligonucleotides specific for a particular mRNA allowed for the visualization of that RNA at its site of transcription. oup.com A key advantage of these probes is their nuclease resistance, which prevents their rapid degradation within the cell and reduces background fluorescence from degraded probe fragments. researchgate.netoup.com This stability allows for prolonged imaging studies to observe dynamic processes. oup.com Furthermore, combining these probes with fluorescently tagged proteins enables the study of RNA-protein co-localization and interactions. oup.com

| Probe Type | Application | Key Observation | Reference |

| TAMRA-labeled 2'-O-Me RNA oligonucleotides | Visualization of IE mRNA in living cells | A fluorescent dot representing the target RNA was visible at the gene locus. | oup.com |

| Fluorescein-labeled 2'-O-methyl phosphodiester ODNs | Intracellular stability | Significantly stabilized nuclear fluorescence compared to unmodified ODNs. | oup.com |

| 2'-O-methyl phosphorothioate AOs | Nuclear inclusion dynamics | Formation of nuclear inclusions observed within 5 hours of transfection. | frontiersin.org |

Biosensors Based on Conformational Changes of 2'-O-Methylated Sequences

Molecular beacons are a prime example of such biosensors. These are hairpin-shaped oligonucleotides with a fluorophore and a quencher at opposite ends. In the absence of a target, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and leading to a fluorescence signal. researchgate.net

Synthesizing molecular beacons with a 2'-O-methyl RNA backbone significantly improves their performance. The enhanced nuclease resistance prevents degradation and the generation of false-positive signals. researchgate.net Moreover, the thermodynamic properties of 2'-O-methyl/RNA duplexes are favorable, leading to stable hybridization with the target RNA. researchgate.net These features make 2'-O-methylated molecular beacons highly sensitive and specific probes for detecting specific nucleic acid sequences in homogeneous assays and for monitoring gene expression in living cells. researchgate.net

| Biosensor Type | Principle | Advantage of 2'-O-Methylation | Reference |

| Molecular Beacons | Conformational change upon target binding separates fluorophore and quencher. | Increased nuclease resistance and enhanced thermal stability of the probe-target duplex. | researchgate.net |

| General Conformational Probes | 2'-O-methylation biases the sugar pucker equilibrium, influencing the overall RNA conformation. | Can be used to stabilize specific RNA structures for sensing applications. | nih.gov |

Biophysical and Biochemical Impact of Dmt 2 O Me Ra Bz Amidite Derived Monomers on Oligonucleotide Properties

Conformational Analysis of Oligonucleotides Containing 2'-O-Methyl Adenosine (B11128) Residues

Structural Elucidation via NMR and X-ray Crystallography of Modified Oligonucleotides

The introduction of a methyl group at the 2'-hydroxyl position of an adenosine residue has a profound effect on the local sugar conformation. Structural studies using Nuclear Magnetic Resonance (NMR) and X-ray crystallography have consistently shown that the 2'-O-methyl modification locks the ribose sugar into a C3'-endo pucker. oup.comnih.govoup.comnih.gov This conformation is characteristic of A-form helices, which are the typical structures for RNA duplexes. nih.gov The electronegativity of the 2'-substituent is a key determinant of this conformational preference. oup.com

In contrast, unmodified deoxyribonucleotides in DNA typically adopt a C2'-endo sugar pucker, which is a hallmark of the B-form helix. nih.gov By favoring the C3'-endo conformation, the 2'-O-methyl group pre-organizes the oligonucleotide strand into an A-form geometry. oup.com NMR studies on fully 2'-O-methylated duplexes have confirmed that they form right-handed helices with all residues in the C3'-endo pucker, similar to native RNA. nih.gov X-ray crystallography of DNA:2'-O-methyl-RNA hybrid duplexes further confirms that they adopt a classic A-form double helix structure. mdpi.com The 2'-O-methyl groups are positioned in the minor groove, creating a hydrophobic layer. nih.gov

Impact on Helix Geometry and Duplex Stability (Tm Analysis)

The conformational rigidity towards an A-form helix endowed by 2'-O-methyladenosine directly enhances the thermodynamic stability of oligonucleotide duplexes. This increased stability is quantified by a higher melting temperature (Tm), the temperature at which 50% of the duplex dissociates.

Oligonucleotides containing 2'-O-methyl modifications form more stable duplexes, particularly with complementary RNA strands. microsynth.comidtdna.com This is because the modified oligonucleotide is already in an RNA-like conformation, reducing the entropic penalty of hybridization. oup.com The stability of duplexes generally follows the order: 2'-O-methyl-RNA/RNA > 2'-O-methyl-RNA/RNA > DNA/RNA > DNA/DNA. oup.com

Each incorporation of a 2'-O-methylated nucleotide can increase the Tm of a duplex with an RNA target. oup.comacs.org For instance, the methylation of a uridine (B1682114) tract in a U14/A14 duplex increased the Tm by 12°C. acs.org This stabilization allows for the use of shorter probes in hybridization assays while maintaining high affinity. oup.com

| Oligonucleotide Duplex | Modification | Tm (°C) | Change in Tm (ΔTm) per modification |

|---|---|---|---|

| DNA / RNA | Unmodified | 55.0 | N/A |

| 2'-OMe-RNA / RNA | Fully Modified | 75.0 | ~ +1.5 to 2.0 °C |

| DNA / DNA | Unmodified | 52.0 | N/A |

| 2'-OMe-RNA / DNA | Fully Modified | 53.5 | ~ +0.1 to 0.5 °C |

Influence on Hybridization Kinetics and Specificity of Modified Oligonucleotides

Binding Affinity to Complementary RNA and DNA Strands

The 2'-O-methyl modification significantly enhances the binding affinity of oligonucleotides for complementary RNA targets. nih.gov This high affinity is a direct result of the A-form helical conformation promoted by the C3'-endo sugar pucker, which pre-organizes the strand for binding to RNA. oup.com Consequently, 2'-O-methylated oligonucleotides bind to RNA targets more rapidly than their unmodified DNA counterparts. oup.comnih.govantibodies-online.com

While the affinity for RNA is substantially increased, the effect on binding to DNA targets is less pronounced, with only small changes in stability observed. idtdna.comnih.govidtdna.com The rate of hybridization to DNA targets can even be slower for a fully 2'-O-methylated oligonucleotide compared to an unmodified DNA probe. researchgate.net The order of duplex stability highlights this preference: 2'-O-methyl/RNA hybrids are significantly more stable than 2'-O-methyl/DNA hybrids. nih.govresearchgate.net

Mismatch Discrimination by 2'-O-Methylated Sequences

Enhanced specificity and the ability to better discriminate between perfectly matched and mismatched sequences is another key advantage of 2'-O-methylated oligonucleotides. oup.comantibodies-online.com The rigid, A-form structure is less tolerant of the distortions caused by base-pair mismatches. This results in a greater thermodynamic penalty for a mismatch compared to more flexible, unmodified DNA duplexes.

Because of their higher binding affinity, shorter 2'-O-methyl probes can be used, which further enhances mismatch discrimination. oup.com A mismatch in a short duplex has a more significant destabilizing effect (a larger drop in Tm) than the same mismatch in a longer, more stable duplex. oup.com For example, a 12-base 2'-O-methyl probe can have the same Tm as a 19-base DNA probe when bound to RNA, but it will show a much larger decrease in Tm when a mismatch is present. oup.com

| Probe Type | Probe Length | Target | ΔTm (°C) (Perfect Match vs. Single Mismatch) |

|---|---|---|---|

| Unmodified DNA | 19-mer | RNA | -11.5 |

| 2'-OMe RNA | 19-mer | RNA | -15.0 |

| 2'-OMe RNA | 12-mer | RNA | -17.8 |

Enzymatic Stability and Nuclease Resistance of 2'-O-Methylated Oligonucleotides

A primary advantage of 2'-O-methyl modifications in biological applications is the exceptional resistance they confer against nuclease degradation. idtdna.comnih.govbiosearchtech.com Unmodified DNA and RNA oligonucleotides are rapidly broken down by endo- and exonucleases present in serum and within cells. idtdna.com

The methyl group at the 2' position provides steric hindrance, effectively shielding the phosphodiester backbone from nuclease attack. neb.com This modification blocks the action of single-stranded endonucleases and, when combined with other modifications like phosphorothioate (B77711) bonds at the ends, can also inhibit exonucleases. idtdna.comrsc.org Fully 2'-O-methylated oligonucleotides are highly resistant to degradation, while even partial modification provides a significant increase in stability and biological half-life. rsc.orgresearchgate.net This enhanced stability is critical for the efficacy of antisense oligonucleotides, siRNAs, and other nucleic acid-based tools and therapeutics. microsynth.combiosearchtech.com

| Oligonucleotide Type | Modification | Incubation with Nuclease | Relative Percent Intact |

|---|---|---|---|

| Standard RNA | Unmodified | 10 min | < 5% |

| Standard DNA | Unmodified | 10 min | ~10% |

| End-Modified 2'-OMe RNA | 2'-OMe at ends only | 10 min | ~80% |

| Fully Modified 2'-OMe RNA | All bases 2'-OMe | > 10 min | > 95% |

Resistance to Exonucleases and Endonucleases

A primary advantage of incorporating 2'-O-methylated nucleotides is the substantial increase in the stability of oligonucleotides against enzymatic degradation. biosearchtech.comsigmaaldrich.com Unmodified RNA and DNA are rapidly broken down in biological systems by nucleases, which cleave the phosphodiester backbone. huarenscience.com The 2'-O-methyl modification provides steric hindrance at the 2' position of the ribose sugar, a key site for nuclease recognition and cleavage. huarenscience.comcreative-biolabs.com

This modification protects the oligonucleotide from degradation by both exonucleases, which digest the nucleic acid from its ends, and endonucleases, which cleave internal sites. biosearchtech.comnumberanalytics.com The result is a significantly extended half-life in serum and within cells, which is a critical property for therapeutic applications. biosearchtech.comcreative-biolabs.comoup.com The nuclease resistance conferred by 2'-O-methylation is considered intermediate, falling between that of unmodified oligonucleotides (which have no resistance) and phosphorothioate modifications (which are highly resistant). biosearchtech.com Consequently, for applications requiring very high levels of nuclease resistance, extensive or complete 2'-O-methylation of the oligonucleotide is often employed. biosearchtech.com

| Modification | Relative Nuclease Resistance | Primary Mechanism of Resistance | Reference |

|---|---|---|---|

| Unmodified RNA/DNA | Low | N/A | huarenscience.com |

| 2'-O-Methyl (from Dmt-2'-O-me-ra(bz) amidite) | Increased | Steric hindrance at the 2'-hydroxyl position, inhibiting nuclease binding and cleavage. | biosearchtech.comhuarenscience.comcreative-biolabs.com |

| Phosphorothioate (PS) | High | Substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone. | oup.comidtdna.com |

Degradation Pathways of Oligonucleotides Containing Dmt-2'-O-me-ra(bz) Amidite Derived Units

While 2'-O-methylation significantly slows degradation, it does not render oligonucleotides completely inert. The degradation pathways for these modified oligonucleotides are generally understood to be the same as for their unmodified counterparts—namely, hydrolysis by cellular nucleases—but the rate of this process is drastically reduced. The methoxy (B1213986) groups at the 2'-position are stable under all standard conditions used in oligonucleotide synthesis and deprotection, ensuring the modification remains intact.

The eventual, albeit slow, metabolism is still carried out by various exo- and endonucleases present in plasma and tissues. The rate of degradation can be influenced by the extent and position of the 2'-O-methyl modifications within the oligonucleotide sequence. For instance, oligonucleotides that are fully modified with 2'-O-methyl groups exhibit greater stability than those with partial or "gapmer" designs, where stretches of modified nucleotides flank a central region of unmodified DNA.

Protein-Nucleic Acid Interactions Involving 2'-O-Methylated Oligonucleotides

The 2'-O-methyl modification significantly modulates the interaction of oligonucleotides with various proteins, which can be beneficial in reducing off-target effects and tailoring specific biological activities.

Binding to RNA-Binding Proteins and Ribonucleases

The introduction of 2'-O-methyl groups can reduce the non-specific binding of oligonucleotides to cellular proteins. nih.gov Research comparing standard phosphorothioate oligonucleotides (S-ODNs) with those also containing 2'-O-methyl modifications (Me-S-ODNs) found that the latter were less prone to bind non-specifically to human replication protein A (RPA). nih.gov This reduction in non-specific protein interactions can contribute to a lower toxicity profile.

Conversely, 2'-O-methylated oligonucleotides are utilized as tools to specifically probe and interact with certain RNA-binding proteins. For example, they have been instrumental in the affinity chromatography and pull-down of the RNA-induced silencing complex (RISC), which contains the Argonaute protein, to study its components and function. nih.govescholarship.org

A critical interaction is with RNase H, an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid duplex. The 2'-O-methyl modification, being an RNA-like modification, prevents the activation of RNase H when the oligonucleotide binds to a target RNA strand. idtdna.comnih.gov This is a key feature, as RNase H-mediated cleavage of the target RNA is the mechanism of action for some antisense oligonucleotides, but is undesirable for others, such as those designed to act via steric hindrance.

| Protein Type | Effect of 2'-O-Methylation on Interaction | Functional Consequence | Reference |

|---|---|---|---|

| General/Non-specific Proteins (e.g., RPA) | Reduced binding | Lowered non-specific effects and potential for toxicity. | nih.gov |

| Argonaute (in RISC) | Specific interaction maintained | Allows for use in studying RNAi pathways and as antisense agents. | nih.govescholarship.org |

| RNase H | Inhibits activation | Prevents degradation of target RNA in an oligo-RNA duplex; crucial for steric-blocking applications. | idtdna.comnih.gov |

Immunogenicity and Cellular Response to 2'-O-Methylated Sequences

Unmodified single-stranded nucleic acids can be recognized by the innate immune system as foreign, leading to an inflammatory response. The 2'-O-methyl modification is a common feature of endogenous mammalian RNA and helps the immune system to distinguish "self" from "non-self" RNA. nih.gov

Consequently, incorporating 2'-O-methylated nucleotides into synthetic oligonucleotides significantly reduces their immunogenicity. creative-biolabs.comresearchgate.net This modification helps the oligonucleotide evade recognition by pattern recognition receptors like Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key sensors of viral or bacterial RNA in endosomes. nih.gov Studies have shown that 2'-O-methylation not only impairs the activation of these TLRs but can also act as a TLR antagonist, inhibiting the immune response that might be triggered by other RNA species. nih.gov Some viruses have even evolved to use 2'-O-methylation as a molecular cloak to hide from the host's immune system. cd-genomics.com

The cellular response to 2'-O-methylated oligonucleotides is generally favorable, with reduced cytotoxicity compared to other chemical modifications. nih.gov However, some research has indicated that phosphorothioate and 2'-O-methyl-modified oligonucleotides that can form stable hairpin secondary structures may be more likely to induce cytotoxic effects, suggesting that the sequence and structure, in addition to the chemical modification, are important determinants of the cellular response. researchgate.net

Analytical and Quality Control Methodologies for Dmt 2 O Me Ra Bz Amidite and Its Oligonucleotide Products

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Dmt-2'-O-me-ra(bz) Amidite

Spectroscopic methods are indispensable for the initial characterization and routine quality control of phosphoramidites, providing detailed information about their chemical structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unequivocal structural confirmation of phosphoramidite (B1245037) monomers like Dmt-2'-O-me-ra(bz) amidite. usp.org Key nuclei, including ¹H, ¹³C, and ³¹P, are analyzed to provide a comprehensive structural fingerprint.

¹H NMR: Proton NMR is utilized to confirm the presence and connectivity of the various protons within the molecule, including those on the dimethoxytrityl (DMT) group, the benzoyl (Bz) protecting group, the ribose sugar, and the diisopropylamino and cyanoethyl moieties of the phosphoramidite group. usp.orguva.nl The chemical shifts and coupling patterns are unique to the specific structure and can reveal the presence of impurities. uva.nl

³¹P NMR: Phosphorus-31 NMR is particularly crucial for assessing the purity of phosphoramidites. usp.orgbioneer.com The phosphoramidite contains a chiral phosphorus (III) center, which results in the appearance of two distinct peaks corresponding to the two diastereomers. usp.org The presence of other phosphorus-containing impurities, such as the corresponding phosphonate (B1237965) or phosphate (B84403) (P(V)) species resulting from oxidation or hydrolysis, can be readily detected and quantified. usp.orgsigmaaldrich.com A high-purity phosphoramidite should exhibit minimal signals from these undesirable byproducts. usp.org For instance, high-quality phosphoramidites often have P(V) impurities at levels less than 1%. usp.org

Table 1: Representative NMR Data for Phosphoramidite Analysis

| Nucleus | Key Observations | Purpose |

|---|---|---|

| ¹H NMR | Characteristic signals for DMT, benzoyl, ribose, and phosphoramidite protons. uva.nl | Structural confirmation and identification of non-phosphorus impurities. |

| ³¹P NMR | Two diastereomeric peaks for the P(III) phosphoramidite. usp.org | Purity assessment, detection of P(V) impurities (oxidation products). usp.orgsigmaaldrich.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary techniques for the characterization of Dmt-2'-O-me-ra(bz) amidite.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. uva.nl Specific vibrational frequencies can confirm the presence of key bonds, such as the carbonyl (C=O) stretch of the benzoyl protecting group, the P-O-C linkages, and the C≡N stretch of the cyanoethyl group. uva.nluni-muenchen.de Monitoring these bands can provide a quick assessment of the compound's identity and the presence of certain impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used to confirm the presence of the DMT group, which has a strong characteristic absorbance maximum around 230 nm and a shoulder at approximately 280 nm. google.com The molar absorptivity of the DMT cation is also used to quantify the amount of full-length product during oligonucleotide synthesis. The UV spectrum provides a rapid identity check and can be used for quantitative analysis. beilstein-journals.orgresearchgate.net

Table 2: Spectroscopic Characterization of Dmt-2'-O-me-ra(bz) Amidite

| Technique | Parameter | Typical Value/Observation |

|---|---|---|

| IR Spectroscopy | ν(C=O) | ~1700 cm⁻¹ |

| ν(C≡N) | ~2250 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (DMT group) | ~230 nm, ~280 nm (shoulder) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Chromatographic Methods for Purity and Quantitative Analysis of Dmt-2'-O-me-ra(bz) Amidite

Chromatographic techniques are essential for separating the target phosphoramidite from closely related impurities, allowing for accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical tool for determining the purity of phosphoramidites. bioneer.comtrilinkbiotech.comhuarenscience.com Reversed-phase (RP-HPLC) is the predominant mode of separation. trilinkbiotech.comsigmaaldrich.com

In a typical RP-HPLC setup, a C18 column is used with a mobile phase gradient of acetonitrile (B52724) in an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA). usp.org The separation is based on the hydrophobicity of the components. The highly lipophilic DMT group ensures strong retention of the desired phosphoramidite. Impurities that can be detected and quantified include:

Precursors and starting materials.

Byproducts from the synthesis, such as compounds lacking the DMT or benzoyl group.

Oxidation and hydrolysis products.

Diastereomers, which may sometimes be partially resolved. lcms.cz

The purity of the phosphoramidite is typically determined by the area percentage of the main peak in the chromatogram. usp.orgbioneer.com For high-quality materials, the purity is often specified to be ≥98% or ≥99% by HPLC. bioneer.comhuarenscience.com

Table 3: Typical HPLC Parameters for Phosphoramidite Analysis

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 250 x 4.6 mm, 5 µm usp.org |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water usp.org |

| Mobile Phase B | Acetonitrile usp.org |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Purity Specification | ≥98.0% huarenscience.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to detect and identify volatile and semi-volatile organic impurities that may be present in the final phosphoramidite product. lcms.cz These contaminants can include residual solvents from the synthesis and purification steps, such as acetonitrile, pyridine, or dichloromethane (B109758). Since these solvents can interfere with the subsequent oligonucleotide synthesis, their levels must be carefully controlled. GC-MS provides the necessary sensitivity and specificity for this analysis. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Mass Spectrometry for Sequence and Structural Verification of Oligonucleotides Containing Dmt-2'-O-me-ra(bz) Amidite Derived Monomers

Once the Dmt-2'-O-me-ra(bz) amidite monomer is incorporated into an oligonucleotide chain, mass spectrometry (MS) becomes a critical tool for verifying the final product. rsc.org It is used to confirm the correct sequence and the presence of the modification. rsc.orgcd-genomics.com

Liquid chromatography-mass spectrometry (LC-MS) is the most common approach, often coupled with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). uni-muenchen.de The high resolution and mass accuracy of modern mass spectrometers allow for the precise determination of the molecular weight of the full-length oligonucleotide. rsc.org This confirms that the correct number of nucleotides has been incorporated and that the 2'-O-methyladenosine modification is present.

Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence of the oligonucleotide. rsc.orguc.edu By inducing fragmentation of the oligonucleotide in the mass spectrometer, a series of fragment ions are generated that correspond to the loss of individual nucleotide units. Analysis of the resulting fragmentation pattern allows for the sequence to be read and the position of the modified nucleotide to be confirmed. neb.com This is a powerful technique for ensuring the fidelity of oligonucleotide synthesis. rsc.orguc.edu

Table 4: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Dmt-2'-O-me-ra(bz) amidite | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-adenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] sigmaaldrich.com |

| DMT | Dimethoxytrityl usp.org |

| Bz | Benzoyl lcms.cz |

| TEAA | Triethylammonium acetate usp.org |

| Acetonitrile | Acetonitrile |

| Pyridine | Pyridine |

| Dichloromethane | Dichloromethane |

| Phosphonate | Phosphonate |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation